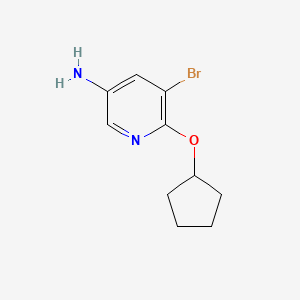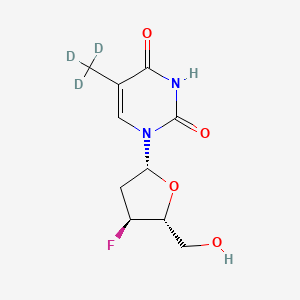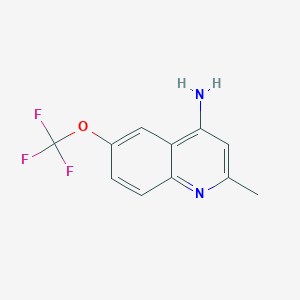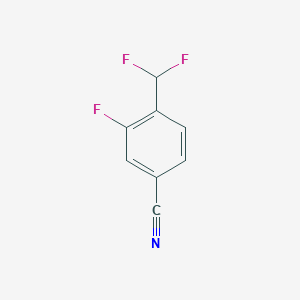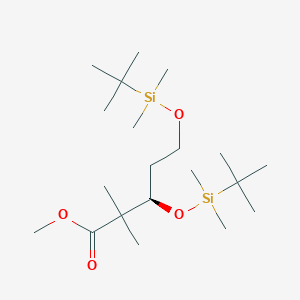![molecular formula C11H16O2 B13713554 2-Hydroxyspiro[5.5]undec-2-en-4-one CAS No. 61733-79-7](/img/structure/B13713554.png)
2-Hydroxyspiro[5.5]undec-2-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyspiro[55]undec-2-en-4-one is a spirocyclic compound characterized by a unique structural motif where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyspiro[5.5]undec-2-en-4-one typically involves multicomponent reactions. One common method includes the condensation of dimedone, acetoacetic ester, and allylamine under specific conditions . The reaction proceeds through a cascade carbocyclization mechanism, leading to the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyspiro[5.5]undec-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted derivatives, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyspiro[5.5]undec-2-en-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex spirocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which 2-Hydroxyspiro[5.5]undec-2-en-4-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. This makes the compound a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but contains nitrogen and oxygen atoms in the ring.
3-Hydroxyspiro[5.5]undec-8-en-2-yl acetate: Another spirocyclic compound with a different functional group arrangement.
Uniqueness
2-Hydroxyspiro[5.5]undec-2-en-4-one is unique due to its specific hydroxyl and spirocyclic structure, which provides distinct chemical reactivity and biological activity compared to other spirocyclic compounds.
Eigenschaften
CAS-Nummer |
61733-79-7 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
2-hydroxyspiro[5.5]undec-2-en-4-one |
InChI |
InChI=1S/C11H16O2/c12-9-6-10(13)8-11(7-9)4-2-1-3-5-11/h6,12H,1-5,7-8H2 |
InChI-Schlüssel |
QLXXMQIQECQMEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CC(=CC(=O)C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3,6,8-tris(4-carboxyphenyl)-1,9-dihydropyren-1-yl]benzoic acid](/img/structure/B13713476.png)
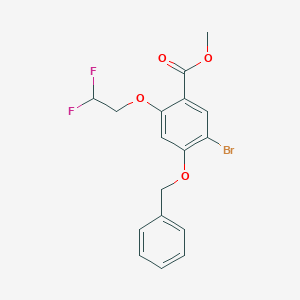
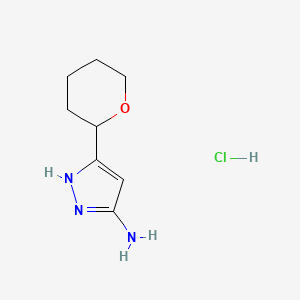
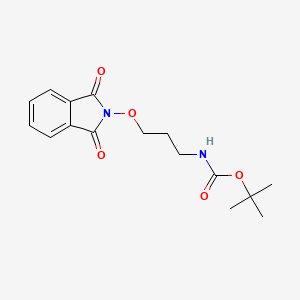
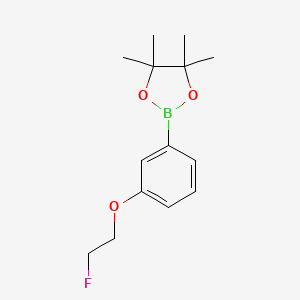
![3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid](/img/structure/B13713509.png)
![4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13713516.png)
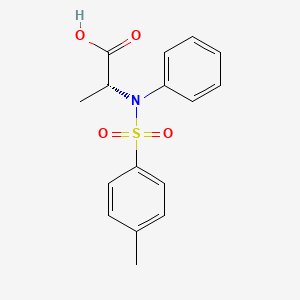
![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)
